cis-5,6-Dimethylhexahydropyrimidine-2,4-dione

IMPDH inhibition Cryptosporidium parvum antiparasitic target

Researchers targeting cryptosporidiosis need selective IMPDH inhibitors with validated stereochemistry. This cis-5,6-dimethylhexahydropyrimidine-2,4-dione provides: - 34 nM IC50 against C. parvum IMPDH with 65x selectivity over human IMPDH2 - Configurational stability confirmed by ¹H NMR (J₅,₆ coupling constant) - Suitable for SAR studies, co-crystallization, and chiral method calibration Supplied with analytical data for immediate R&D use.

Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
Cat. No. B12366717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-5,6-Dimethylhexahydropyrimidine-2,4-dione
Molecular FormulaC6H10N2O2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESCC1C(NC(=O)NC1=O)C
InChIInChI=1S/C6H10N2O2/c1-3-4(2)7-6(10)8-5(3)9/h3-4H,1-2H3,(H2,7,8,9,10)
InChIKeyXQYUQCJDPCWDSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-5,6-Dimethylhexahydropyrimidine-2,4-dione: Procurement Evidence


cis-5,6-Dimethylhexahydropyrimidine-2,4-dione (also known as cis-5,6-dimethyldihydrouracil) is a saturated pyrimidinedione derivative with a molecular formula of C₆H₁₀N₂O₂ and a molecular weight of 142.16 g/mol [1]. The compound features a hexahydropyrimidine ring with two methyl groups at the 5- and 6-positions in a cis configuration, and two carbonyl groups at the 2- and 4-positions [2]. Unlike the corresponding unsaturated uracil analogs or trans-isomers, this fully saturated cis-5,6-disubstituted dihydropyrimidine scaffold presents distinct stereoelectronic properties that influence both its molecular recognition by enzyme active sites and its chemical reactivity [3]. This compound has been evaluated in multiple biochemical assays targeting enzymes in pyrimidine and purine nucleotide metabolism pathways, including dihydroorotate dehydrogenase (DHODH) and inosine monophosphate dehydrogenase (IMPDH), demonstrating quantifiable inhibitory activity that differentiates it from structurally related dihydropyrimidines [4][5].

cis-5,6-Dimethylhexahydropyrimidine-2,4-dione: In-Class Functional Differences


Within the dihydropyrimidinedione structural class, substitution pattern and stereochemistry at the 5- and 6-positions critically determine both enzyme inhibition potency and selectivity profiles. For example, the fully saturated hexahydropyrimidine ring in cis-5,6-dimethylhexahydropyrimidine-2,4-dione lacks the 5,6-double bond present in the corresponding uracil derivatives (such as 5,6-dimethyluracil), fundamentally altering its redox behavior and metabolic susceptibility [1]. More importantly, the cis versus trans stereochemical arrangement of the 5- and 6-methyl groups produces distinct three-dimensional conformations that differentially occupy enzyme active sites [2]. NMR studies have established that cis- and trans-5,6-disubstituted dihydrouracils can be unambiguously distinguished by their J₅,₆ coupling constants, confirming that these stereoisomers are non-interconvertible under standard assay conditions [3]. Substituting a trans-isomer, an unsubstituted dihydrouracil analog, or an unsaturated uracil derivative will therefore yield different quantitative inhibitory outcomes, as documented in the comparative enzyme inhibition data presented in Section 3.

cis-5,6-Dimethylhexahydropyrimidine-2,4-dione: Comparative Evidence


Cryptosporidium IMPDH Selectivity Over Human IMPDH2

cis-5,6-Dimethylhexahydropyrimidine-2,4-dione inhibits Cryptosporidium parvum IMPDH with an IC₅₀ of 34 nM, as measured using a recombinant N-terminal His₆-tagged enzyme expressed in E. coli with NADH production as the readout [1]. In contrast, the same compound exhibits significantly weaker inhibition of recombinant human IMPDH2, with an IC₅₀ of 2.2 µM under comparable assay conditions using IMP as substrate [2]. This 65-fold difference in inhibitory potency establishes a quantifiable selectivity window between the parasite and human orthologs of the enzyme.

IMPDH inhibition Cryptosporidium parvum antiparasitic target enzyme selectivity

DHODH Inhibition: Comparison to Uracil Derivative

cis-5,6-Dimethylhexahydropyrimidine-2,4-dione inhibits recombinant human dihydroorotate dehydrogenase (DHODH) with an IC₅₀ of 814 nM, determined using a DCIP dye-based reduction assay with dihydroorotate as substrate and UQ₀ as co-substrate at pH 8.0 [1]. A structurally distinct uracil-based DHODH inhibitor (Compound 50 from US9238653, Table 5) exhibits an IC₅₀ of 150 nM under the same assay system, representing a 5.4-fold greater potency than the target compound [2]. This cross-study comparison clarifies the relative position of cis-5,6-dimethylhexahydropyrimidine-2,4-dione within the DHODH inhibitor landscape, establishing it as a moderate-affinity ligand suitable for scaffold diversification rather than a high-potency lead compound.

DHODH inhibition pyrimidine biosynthesis human DHODH enzyme inhibitor ranking

cis vs. trans Isomerization Barrier

The cis- and trans-isomers of 5,6-disubstituted 5,6-dihydro-1,3-dimethyluracils are stereochemically distinct entities that can be unambiguously assigned by their ¹H NMR J₅,₆ coupling constants, with the cis-isomers exhibiting characteristic coupling values that differ from their trans counterparts [1]. Critically, the cis-isomers can be thermally isomerized to the corresponding trans-isomers only upon heating in the presence of a nucleophilic catalyst such as DMAP (4-dimethylaminopyridine), indicating a significant kinetic barrier to interconversion [1]. Under standard biochemical assay or storage conditions (ambient temperature, absence of strong nucleophilic bases), the cis-configuration of 5,6-dimethylhexahydropyrimidine-2,4-dione remains configurationally stable. The stereochemical integrity of the cis-arrangement is essential because the spatial orientation of the 5- and 6-methyl groups directly influences how the compound occupies the active sites of DHODH and IMPDH enzymes.

stereochemistry cis-trans isomerization conformational analysis NMR J-coupling

Metabolic Processing vs. Unsubstituted Dihydrouracil

Unsubstituted 5,6-dihydrouracil serves as the natural substrate for dihydropyrimidinase, which catalyzes ring opening to 3-ureidopropanoate with a KM of approximately 0.048 mM at pH 8.0, 25°C [1]. The presence of 5,6-dimethyl substituents on the hexahydropyrimidine ring in cis-5,6-dimethylhexahydropyrimidine-2,4-dione is predicted to sterically hinder access to the dihydropyrimidinase active site and eliminate the N1 and N3 hydrogen atoms that participate in enzyme recognition [2]. Studies on structurally related dihydropyrimidines demonstrate that degradation of [2-¹⁴C]-dihydrouracil is unaffected by co-administration of certain structural analogs, confirming that even subtle modifications can substantially alter metabolic processing [3]. The 5,6-dimethyl substitution pattern therefore confers a distinct metabolic profile relative to unsubstituted dihydrouracil, which is a critical differentiator when evaluating this compound for applications where metabolic stability or resistance to catabolic enzyme degradation is required.

dihydropyrimidine catabolism metabolic stability structural analog comparison DPD substrate specificity

cis-5,6-Dimethylhexahydropyrimidine-2,4-dione: Research Applications


Cryptosporidium IMPDH Inhibitor for Antiparasitic Probes

The compound exhibits a 34 nM IC₅₀ against Cryptosporidium parvum IMPDH, with a 65-fold selectivity window over human IMPDH2 (IC₅₀ = 2.2 µM) [5][4]. This quantitative selectivity profile positions cis-5,6-dimethylhexahydropyrimidine-2,4-dione as a viable starting scaffold for developing antiparasitic probes targeting the Cryptosporidium de novo guanine nucleotide biosynthesis pathway. Researchers focused on cryptosporidiosis, a diarrheal disease with limited treatment options, can utilize this compound as a structurally characterized, moderate-potency IMPDH inhibitor with demonstrated parasite-versus-host enzyme discrimination.

Human DHODH Crystallographic Binding Mode Studies

With an IC₅₀ of 814 nM against recombinant human DHODH [5], cis-5,6-dimethylhexahydropyrimidine-2,4-dione occupies a defined position as a moderate-affinity ligand. This potency range is well-suited for co-crystallization or soaking experiments to elucidate the binding mode of dihydropyrimidinedione scaffolds within the DHODH ubiquinone-binding pocket. Procurement is justified for structural biology teams seeking to establish structure-activity relationships (SAR) around the hexahydropyrimidine core, particularly for comparison with higher-potency DHODH inhibitors (e.g., Compound 50 with 150 nM IC₅₀) to understand molecular determinants of affinity.

Dihydropyrimidine Reference Standard for NMR and Chiral Analysis

The cis-configuration of 5,6-dimethylhexahydropyrimidine-2,4-dione is configurational stable under ambient conditions and can be unambiguously distinguished from the trans-isomer by its characteristic ¹H NMR J₅,₆ coupling constant [5]. This stereochemical integrity makes the compound suitable as a reference standard for NMR-based stereochemical assignment in dihydropyrimidine synthetic chemistry, for calibrating chiral chromatographic separation methods, and for investigating the conformational preferences of saturated six-membered heterocycles in solution.

Pyrimidine Catabolism Probe for Enzyme Specificity

The 5,6-dimethyl substitution pattern on the saturated hexahydropyrimidine ring differentiates this compound from unsubstituted 5,6-dihydrouracil, the natural substrate of dihydropyrimidinase (KM = 0.048 mM at pH 8.0, 25°C) [5]. While direct kinetic data for the target compound are not available, the structural features provide a rationale for altered susceptibility to dihydropyrimidine catabolic enzymes [4]. Researchers investigating the substrate tolerance of dihydropyrimidinase, dihydropyrimidine dehydrogenase (DPD), or related enzymes can employ this compound as a structurally modified probe to test the steric and electronic requirements for enzymatic turnover.

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